Licostinel
Overview
Description
Licostinel, also known by its code name ACEA-1021, is a competitive, silent antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. It was investigated by Acea Pharmaceuticals as a neuroprotective agent for the treatment of cerebral ischemia associated with stroke and head injuries . Despite its promising potential, it was ultimately never marketed .
Preparation Methods
Licostinel can be synthesized through a series of chemical reactions involving quinoxaline derivatives. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct substitution and nitration . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Licostinel undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The nitro groups in this compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids for nitration, hydrogen gas for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Licostinel has been extensively studied for its neuroprotective properties. It acts as an antagonist at the glycine site of the NMDA receptor, which plays a crucial role in excitatory neurotransmission in the central nervous system . This makes this compound a potential therapeutic agent for conditions such as stroke, traumatic brain injury, and neurodegenerative diseases . Additionally, this compound has been investigated for its potential use in pain management and epilepsy . Its ability to cross the blood-brain barrier and block the pathophysiologic consequences of NMDA receptor overstimulation makes it a valuable compound in neuroscience research .
Mechanism of Action
Licostinel exerts its effects by competitively inhibiting the glycine site of the NMDA receptor . This inhibition prevents the excessive influx of calcium ions into neurons, which is a key factor in excitotoxicity and neuronal damage during conditions such as stroke and traumatic brain injury . By blocking this pathway, this compound provides neuroprotection and reduces the extent of neuronal damage . Additionally, at higher concentrations, this compound also acts as an antagonist of the AMPA and kainate receptors .
Comparison with Similar Compounds
Licostinel is unique in its high affinity and selectivity for the glycine site of the NMDA receptor. Similar compounds include:
Aptiganel: Another NMDA receptor antagonist with neuroprotective properties.
Eliprodil: An NMDA receptor antagonist that also targets other ionotropic glutamate receptors.
Gavestinel: A glycine site antagonist with similar neuroprotective effects.
Lubeluzole: A neuroprotective agent that acts through multiple mechanisms, including NMDA receptor antagonism.
Selfotel: An NMDA receptor antagonist with a broader spectrum of activity.
This compound’s uniqueness lies in its specific targeting of the glycine site, which reduces the risk of side effects commonly associated with broader NMDA receptor antagonists .
Properties
IUPAC Name |
6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O4/c9-2-1-3-5(6(4(2)10)13(16)17)12-8(15)7(14)11-3/h1H,(H,11,14)(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFSOFHQIZKQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165346 | |
Record name | Licostinel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153504-81-5 | |
Record name | Licostinel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153504-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licostinel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153504815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licostinel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LICOSTINEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z3037LJTC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does licostinel interact with its target and what are the downstream effects?
A1: this compound acts as a competitive antagonist of glycine at the N-methyl-D-aspartate (NMDA) receptor. [, ] This means that it binds to the glycine binding site on the NMDA receptor, preventing glycine from binding and activating the receptor. [, ] This antagonism of the NMDA receptor leads to a reduction in neuronal excitability, which is thought to be the mechanism by which this compound exerts its neuroprotective effects in animal models of cerebral ischemia. []
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